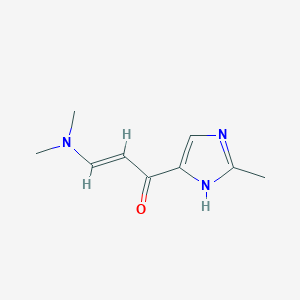

(E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(Dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one, or DMAP-E, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile, stable, and relatively inexpensive reagent that has been used in many different areas of study, including organic synthesis, drug development, and biochemistry. DMAP-E is a cyclic, heterocyclic compound with a unique structure that has been found to be useful in a variety of different contexts. In

Scientific Research Applications

Monoamine Oxidase Inhibitors

A study by Sasidharan et al. (2018) synthesized a series of imidazole-bearing chalcones, including derivatives similar to "(E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one," and evaluated them as inhibitors of human monoamine oxidase (MAO) A and B. These compounds demonstrated significant inhibitory activity, with one showing nonselective and reversible competitive inhibition of both MAO-A and MAO-B. This suggests potential applications in treating diseases related to monoamine oxidase activity, such as depression and Parkinson's disease. Read more.

Synthesis of Heterocyclic Systems

Pizzioli et al. (1998) discussed the versatility of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog as synthons for the preparation of various polysubstituted heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, highlighting the compound's utility in creating complex heterocyclic structures important in medicinal chemistry and material science. Read more.

Phosphonate and Phosphinic Diamide Derivatives

Abdou et al. (2016) explored the phosphorylation of a compound similar to "(E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one," leading to the synthesis of thiazolobenzimidazol-3-oxopropenyl phosphonate and phosphonic diamide derivatives. This research demonstrates the compound's potential in developing novel phosphorus-containing derivatives, which are of interest in pharmaceuticals and agricultural chemicals. Read more.

Anti-inflammatory and Antimicrobial Activities

Farag et al. (2011) utilized a derivative for the synthesis of novel azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. Some of these newly synthesized compounds exhibited moderate effects against bacterial and fungal species, indicating the compound's potential for developing new antimicrobial agents. Read more.

properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-10-6-8(11-7)9(13)4-5-12(2)3/h4-6H,1-3H3,(H,10,11)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBKLEBLCPWCQI-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C(=O)C=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1)C(=O)/C=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2670806.png)

![6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2670811.png)

![3-(4-ethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2670815.png)

![4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2670817.png)

![1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone](/img/structure/B2670819.png)

![5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide](/img/structure/B2670820.png)

![5-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2670827.png)